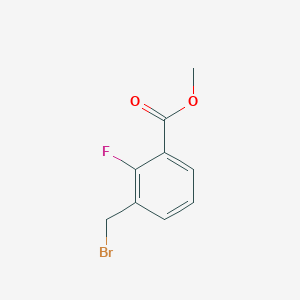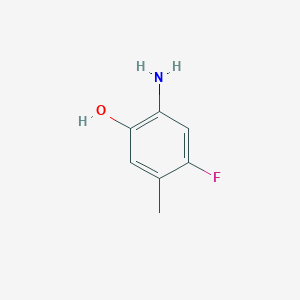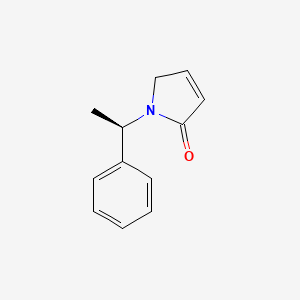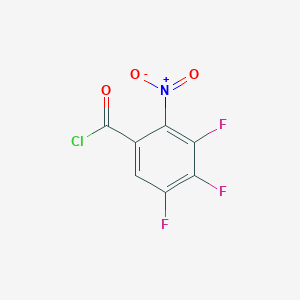
3-Bromo-5-iodo-4-hydroxybenzoic acid
Vue d'ensemble
Description
3-Bromo-5-iodo-4-hydroxybenzoic acid is a halogen-substituted carboxylic acid. This compound is characterized by the presence of bromine and iodine atoms on the benzene ring, along with a hydroxyl group and a carboxylic acid group. The molecular formula of this compound is C7H4BrIO3, and it has a molecular weight of 358.91 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-4-hydroxybenzoic acid typically involves the halogenation of 4-hydroxybenzoic acid. The process starts with the bromination of 4-hydroxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by iodination to introduce the iodine atom at the 5-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-iodo-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Heck reaction and Sonogashira coupling, forming complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions, along with appropriate solvents and bases.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
3-Bromo-5-iodo-4-hydroxybenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-5-iodo-4-hydroxybenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and functional groups. The molecular targets and pathways depend on the specific reactions and applications. For example, in coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar structure but lacks the hydroxyl group.
4-Bromo-3-hydroxybenzoic acid: Similar structure but with different halogen substitution.
3-Iodo-4-hydroxybenzoic acid: Similar structure but with different halogen substitution.
Uniqueness
3-Bromo-5-iodo-4-hydroxybenzoic acid is unique due to the combination of bromine, iodine, hydroxyl, and carboxylic acid groups on the benzene ring. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis .
Propriétés
IUPAC Name |
3-bromo-4-hydroxy-5-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPIHLLNOZMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)






![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)
![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)


